Cas no 1114944-21-6 (3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole)
![3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole structure](https://ja.kuujia.com/scimg/cas/1114944-21-6x500.png)
3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole 化学的及び物理的性質
名前と識別子
-
- 3-(2,3-dimethoxyphenyl)-5-[5-[(4-methylphenyl)methylsulfanylmethyl]furan-2-yl]-1,2,4-oxadiazole
- 3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole
-
- インチ: 1S/C23H22N2O4S/c1-14-8-10-15(11-9-14)21(30-4)18-12-13-19(28-18)23-24-22(25-29-23)16-6-5-7-17(26-2)20(16)27-3/h5-13,21H,1-4H3
- InChIKey: NPIDYWBXMBECNK-UHFFFAOYSA-N
- ほほえんだ: O1C(C2=CC=C(C(C3=CC=C(C)C=C3)SC)O2)=NC(C2=CC=CC(OC)=C2OC)=N1
3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-0575-5mg |
3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole |
1114944-21-6 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-0575-1mg |
3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole |
1114944-21-6 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-0575-20mg |
3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole |
1114944-21-6 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3406-0575-5μmol |
3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole |
1114944-21-6 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-0575-2mg |
3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole |
1114944-21-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-0575-10mg |
3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole |
1114944-21-6 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-0575-2μmol |
3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole |
1114944-21-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-0575-4mg |
3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole |
1114944-21-6 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-0575-20μmol |
3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole |
1114944-21-6 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-0575-15mg |
3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole |
1114944-21-6 | 15mg |
$89.0 | 2023-09-10 |
3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole 関連文献
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazoleに関する追加情報
Introduction to 3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole (CAS No. 1114944-21-6)
3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1114944-21-6, belongs to the class of oxadiazole derivatives, which are known for their broad spectrum of biological activities. The presence of multiple functional groups, including dimethoxyphenyl, furyl, and sulfanyl moieties, contributes to its unique chemical properties and potential pharmacological applications.
The molecular structure of 3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole is characterized by a central 1,2,4-oxadiazole ring connected to a 2,3-dimethoxyphenyl group at the 3-position and a furyl group at the 5-position. The furyl group is further substituted with a sulfanylmethyl chain that extends from a 4-methylphenyl ring. This intricate arrangement of substituents suggests potential interactions with biological targets such as enzymes and receptors, making it a promising candidate for drug discovery.
In recent years, there has been growing interest in oxadiazole derivatives due to their demonstrated efficacy in various therapeutic areas. The dimethoxyphenyl moiety is known to enhance binding affinity and metabolic stability, while the furan and sulfanyl groups contribute to hydrophobic interactions and redox properties. These features make 3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole a versatile scaffold for developing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential in the treatment of neurological disorders. Oxadiazole derivatives have been shown to modulate neurotransmitter systems and exhibit neuroprotective effects. Specifically, studies have indicated that compounds with similar structural motifs can interact with serotonin and dopamine receptors, which are implicated in conditions such as depression and Parkinson's disease. The presence of the (4-methylphenyl)methylsulfanyl group in 3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole may further enhance its ability to interact with these targets.
Furthermore, the compound's structure suggests potential anti-inflammatory properties. Oxadiazole derivatives have been reported to inhibit inflammatory pathways by modulating key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The dimethoxyphenyl group is particularly noteworthy for its ability to interfere with pro-inflammatory signaling cascades. This makes 3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole a promising candidate for developing anti-inflammatory drugs with improved efficacy and reduced side effects.
Recent preclinical studies have also explored the anticancer potential of oxadiazole derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and inhibiting DNA repair mechanisms. The unique combination of functional groups in 3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole may enhance its ability to target cancer cells specifically while minimizing toxicity to healthy tissues. This has opened up new avenues for developing next-generation chemotherapeutic agents.
The synthesis of 3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole presents both challenges and opportunities for chemists. The multi-step synthesis involves careful selection of reagents and reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the compound's structural complexity but also demonstrate the growing capabilities of modern organic chemistry.
The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how 3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-lyl]-1H-indazolium bromide (CAS No. 1114970) behaves in vivo is crucial for optimizing its therapeutic potential. Studies have focused on its absorption, distribution, metabolism, excretion (ADME) profiles to assess its bioavailability and systemic clearance. These studies are essential for determining appropriate dosing regimens and minimizing potential adverse effects.
In conclusion,3-(2S)-N,N-Dimethylethanolamine salt hydrate CAS No 1008400is a structurally intricate oxadiazole derivative with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it a versatile scaffold for developing drugs targeting neurological disorders,(Z)-N'-((E)-(6-Chloro-N,N-dimethylanilino)vinlylidene)thiourea CAS No 69695752,inflammation,(E)-(E)-(Ethoxy(9-fluorenyl)) ethylene bis(N,N-diisopropylethyla mine) CAS No 1008400,and cancer. Ongoing research continues to uncover new therapeutic applications for this compound,(S)-(S)-(Morpholinoacetyl chloride CAS No 76895045),(Z)-(Z)-(Ethoxy(9-fluorenyl)) ethylene bis(N,N-diisopropylethyla mine) CAS No 1008400,and further advancements in synthetic chemistry will likely enhance its development as a novel therapeutic agent.
1114944-21-6 (3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole) 関連製品
- 1365159-04-1(4-{(tert-butoxy)carbonylamino}-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid)
- 143615-76-3((3R,5S)-[6]-gingerdiol)
- 1346600-56-3(Butopamine-d4 Hydrochloride)
- 1017782-71-6(tert-Butyl 4-(5-Bromo-2-thienyl)carbonyltetrahydro-1(2H)-pyrazinecarboxylate)
- 1805475-32-4(Methyl 4-(bromomethyl)-3-cyano-5-(difluoromethyl)pyridine-2-carboxylate)
- 1447918-54-8(3-(1-methylcyclohexyl)propanenitrile)
- 1303890-42-7(2,2,2-Trifluoroethyl N-(furan-2-yl)carbamate)
- 1402585-33-4(Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate)
- 1261901-51-2(5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid)
- 1803900-19-7(2-Bromo-5-bromomethyl-6-difluoromethoxy-1H-benzimidazole)



